![molecular formula C8H4Na2O4 B173175 1,3-Benzenedicarboxylic acid, disodium salt CAS No. 10027-33-5](/img/structure/B173175.png)
1,3-Benzenedicarboxylic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, disodium salt, also known as sodium terephthalate, is a white crystalline powder that is widely used in various scientific research applications. It is a derivative of terephthalic acid and is commonly used as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to have antioxidant properties, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments is its versatility. It can be used as a precursor in the synthesis of various organic compounds, and it has a wide range of scientific research applications. Additionally, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify, which can lead to impurities in the final product.
Future Directions
There are many potential future directions for research on 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt. One area of research could focus on its potential as an antioxidant and anti-inflammatory agent. Another area of research could focus on its potential as an antimicrobial agent. Additionally, research could be conducted on its potential as a precursor in the synthesis of new organic compounds with unique properties. Overall, there is still much to be learned about the properties and potential applications of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt, and future research is likely to uncover new and exciting possibilities.
Synthesis Methods
The synthesis of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is typically carried out through the reaction of terephthalic acid with 1,3-Benzenedicarboxylic acid, disodium salt hydroxide. The reaction results in the formation of 1,3-Benzenedicarboxylic acid, disodium salt terephthalate and water. The reaction is typically carried out in a solvent such as water or ethanol, and the product is then isolated through filtration and drying.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is widely used in various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, such as polyesters, polyamides, and polyurethanes. It is also used in the production of plasticizers, dyes, and pharmaceuticals.
properties
CAS RN |
10027-33-5 |
---|---|
Product Name |
1,3-Benzenedicarboxylic acid, disodium salt |
Molecular Formula |
C8H4Na2O4 |
Molecular Weight |
210.09 g/mol |
IUPAC Name |
disodium;benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
GZCKIUIIYCBICZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Other CAS RN |
10027-33-5 |
physical_description |
Liquid |
Related CAS |
121-91-5 (Parent) |
synonyms |
1,3-Benzenedicarboxylic acid, disodiuM salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.